3-Fluoro-5-methoxybenzenethiol 3-Fluoro-5-methoxybenzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14108878
InChI: InChI=1S/C7H7FOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3
SMILES:
Molecular Formula: C7H7FOS
Molecular Weight: 158.20 g/mol

3-Fluoro-5-methoxybenzenethiol

CAS No.:

Cat. No.: VC14108878

Molecular Formula: C7H7FOS

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-methoxybenzenethiol -

Specification

Molecular Formula C7H7FOS
Molecular Weight 158.20 g/mol
IUPAC Name 3-fluoro-5-methoxybenzenethiol
Standard InChI InChI=1S/C7H7FOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3
Standard InChI Key RFTVGWDNWUGXJV-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)S)F

Introduction

Structural Identification and Molecular Characteristics

Table 1: Comparative Molecular Properties of Related Fluorinated Benzenes

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-Fluoro-5-methoxybenzenethiolC₇H₇FOS158.19-SH, -F, -OCH₃
3-Fluoro-5-methoxybenzonitrileC₈H₆FNO151.14-CN, -F, -OCH₃
3-Fluoro-5-methoxybenzaldehydeC₈H₇FO₂154.14-CHO, -F, -OCH₃

Spectroscopic Signatures

Although nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-fluoro-5-methoxybenzenethiol are absent in published literature, its analogs exhibit predictable spectral patterns. For instance:

  • ¹H NMR: The methoxy group in 3-fluoro-5-methoxybenzaldehyde resonates near δ 3.8 ppm, while aromatic protons appear as complex multiplets due to fluorine coupling .

  • ¹⁹F NMR: Fluorine in 3-fluoro-5-methoxybenzonitrile shows a singlet near δ -110 ppm .

  • MS: Electron ionization of 3-fluoro-5-methoxybenzaldehyde produces a molecular ion peak at m/z 154.04 (calc. 154.04) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 3-fluoro-5-methoxybenzenethiol likely proceeds via functional group interconversion from precursors such as:

  • 3-Fluoro-5-methoxyiodobenzene: Thiolation via SNAr displacement with NaSH.

  • 3-Fluoro-5-methoxybenzaldehyde: Reduction to benzyl alcohol followed by thiolation via Mitsunobu reaction.

Notably, the radiosynthesis of related fluorinated benzonitriles (e.g., [¹⁸F]FPEB) employs palladium-catalyzed coupling reactions, suggesting potential applicability to thiol derivatives .

Challenges in Thiol Synthesis

Thiols are prone to oxidation and require stringent anhydrous conditions. For example, 3-fluoro-4-methoxythiophenol (CAS: 89818-27-9), a structural analog, is stabilized using antioxidants like BHT during purification. Similar precautions would apply to 3-fluoro-5-methoxybenzenethiol.

Future Research Directions

  • Synthetic Validation: Develop optimized routes using Pd-catalyzed cross-coupling or nucleophilic fluorination.

  • Crystallographic Studies: Resolve X-ray structures to elucidate conformational preferences.

  • Biological Screening: Evaluate toxicity profiles and receptor binding in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator